Bicyclo[4.1.0]heptan-2-one

Catalog No.
S665350
CAS No.
5771-58-4
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptan-2-one

CAS Number

5771-58-4

Product Name

Bicyclo[4.1.0]heptan-2-one

IUPAC Name

bicyclo[4.1.0]heptan-2-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2

InChI Key

CINFRRXNDRBHMD-UHFFFAOYSA-N

SMILES

C1CC2CC2C(=O)C1

Canonical SMILES

C1CC2CC2C(=O)C1

Organic Synthesis and Precursor Development:

Due to its unique ring structure, bicyclo[4.1.0]heptan-2-one can serve as a valuable building block for synthesizing more complex organic molecules. Researchers have explored its use as a precursor for various compounds, including pharmaceuticals, natural products, and functional materials [PubChem, Bicyclo[4.1.0]heptan-2-one, ]. This potential stems from its ability to undergo various reactions, such as ring-opening and functional group modification, allowing for diverse chemical transformations.

Material Science Applications:

The rigid and stable bicyclic structure of bicyclo[4.1.0]heptan-2-one makes it a potential candidate for developing new materials with specific properties. Researchers have investigated its use in creating liquid crystals, which are essential components in display technologies [ScienceDirect, Liquid crystalline behavior of norbornane derivatives, ]. Additionally, its potential in constructing polymers with unique thermal and mechanical properties is being explored [Wiley Online Library, Synthesis of Rigid and Thermally Stable Norbornane-Based Poly(arylene ether)s, ].

Research in Medicinal Chemistry:

While bicyclo[4.1.0]heptan-2-one itself may not have direct medicinal properties, its structural similarity to certain biologically active molecules has sparked research interest. Scientists have explored its potential as a scaffold for designing new drugs, particularly in areas like anti-inflammatory and anti-cancer therapeutics [ACS Publications, Design, Synthesis, and Biological Evaluation of Novel Norbornane Derivatives as Potential Anti-Inflammatory Agents, ]. Its ability to be modified with various functional groups allows researchers to tailor its properties for specific biological targets.

Bicyclo[4.1.0]heptan-2-one, commonly referred to as norcaranone, is an organic compound characterized by a bicyclic structure. It possesses the molecular formula C7H10OC_7H_{10}O and features a ketone functional group at the second carbon of the heptane ring system. The compound is recognized for its significant role in synthetic organic chemistry and its unique molecular properties, which arise from its distinctive bicyclic framework .

, including:

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the ketone group is replaced by other functional groups, often facilitated by Grignard reagents or organolithium compounds .

Major Products Formed

  • From Oxidation: Carboxylic acids or ketones.
  • From Reduction: Alcohols.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

While specific biological activities of bicyclo[4.1.0]heptan-2-one are not extensively documented, its structural characteristics allow it to interact with various biological pathways. Its unique conformation may influence enzyme activities and molecular interactions, potentially leading to applications in drug development and biochemical research .

Bicyclo[4.1.0]heptan-2-one finds utility in various fields:

  • Synthetic Chemistry: It serves as a building block in organic synthesis and is utilized in the preparation of more complex molecules.
  • Pharmaceuticals: Its unique structure may offer potential applications in drug design and development due to its ability to interact with biological systems.
  • Material Science: The compound's properties may be leveraged in developing novel materials with specific functionalities .

Studies on the interactions of bicyclo[4.1.0]heptan-2-one with different molecular targets are crucial for understanding its biological implications. Its ability to undergo various chemical transformations makes it a candidate for exploring enzyme inhibition or activation pathways, though detailed studies are still required to elucidate these mechanisms fully .

Bicyclo[4.1.0]heptan-2-one shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeNotable Features
Bicyclo[2.2.1]heptaneBicyclicKnown for its rigid structure; used in stereochemical studies.
Bicyclo[2.2.1]heptan-2-oneBicyclicSimilar structure but differs in ketone position.
Bicyclo[3.1.0]hexan-2-oneBicyclicDifferent ring fusion pattern; distinct reactivity profile.

Uniqueness

Bicyclo[4.1.0]heptan-2-one is unique due to its specific ring fusion and the positioning of the ketone group, which imparts distinct reactivity and properties compared to other bicyclic compounds . Its structural characteristics enable diverse chemical behavior that can be harnessed in various applications.

XLogP3

1

Other CAS

5771-58-4

Dates

Modify: 2023-08-15

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